![molecular formula C17H25NO9 B610256 Propargyl-PEG5-CH2CO2-NHS CAS No. 1161883-51-7](/img/structure/B610256.png)
Propargyl-PEG5-CH2CO2-NHS
Overview
Description
Propargyl-PEG5-CH2CO2-NHS is a PEG derivative containing a propargyl group and an NHS group . The hydrophilic PEG spacer increases solubility in aqueous media . This reagent is an amine reactive reagent for derivatizing peptides, antibodies, amine coated surfaces, etc . The propargyl group can be reacted with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage .
Molecular Structure Analysis
The molecular formula of Propargyl-PEG5-CH2CO2-NHS is C17H25NO9 . It has a molecular weight of 387.4 g/mol . The functional groups present in this compound are Propargyl and CH2CO2-NHS .Chemical Reactions Analysis
Propargyl-PEG5-CH2CO2-NHS is an amine reactive linker with an alkyne moiety which can react with azide-bearing biomolecules in copper-catalyzed Click Chemistry reactions . The PEG units enhance the solubility of the linker in aqueous media .Scientific Research Applications
Bioconjugation
Propargyl-PEG5-CH2CO2-NHS is widely used in bioconjugation with antibodies (ADC), proteins, peptides, and other molecules . The NHS ester group can react with primary amines (NH2) on the macromolecule very readily at pH 7-9 to form a stable, irreversible amide bond .
Click Chemistry
This compound is an amine reactive linker with an alkyne moiety which can react with azide-bearing biomolecules in copper-catalyzed Click Chemistry reactions . The PEG units enhance the solubility of the linker in aqueous media .
Derivatizing Peptides and Antibodies
Propargyl-PEG5-CH2CO2-NHS is an amine reactive reagent for derivatizing peptides, antibodies, amine coated surfaces etc . The hydrophilic PEG spacer increases solubility in aqueous media .
Synthesis of Propargyl Derivatives
The propargyl group is a highly versatile moiety whose introduction into small-molecule building blocks opens up new synthetic pathways for further elaboration . The last decade has witnessed remarkable progress in both the synthesis of propargylation agents and their application in the synthesis and functionalization of more elaborate/complex building blocks and intermediates .
Synthesis of Homopropargylic Alcohols
An efficient protocol for the synthesis of homopropargylic alcohols in moderate to good yields was reported that utilized propargylic carbonates .
Research and Development
This compound is used in research and development, and it’s not for clinical use . It’s also used for research purposes .
Mechanism of Action
Target of Action
The primary targets of Propargyl-PEG5-CH2CO2-NHS are biomolecules with amine groups, such as peptides and antibodies . These biomolecules play crucial roles in various biological processes, including immune response and cell signaling.
Mode of Action
Propargyl-PEG5-CH2CO2-NHS interacts with its targets through a process known as derivatization . This compound contains a propargyl group and an NHS (N-hydroxysuccinimide) group . The NHS group is reactive towards amines, allowing Propargyl-PEG5-CH2CO2-NHS to form covalent bonds with amine-bearing biomolecules . The propargyl group can then react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry, yielding a stable triazole linkage .
Biochemical Pathways
The biochemical pathway primarily involved in the action of Propargyl-PEG5-CH2CO2-NHS is the copper-catalyzed azide-alkyne Click Chemistry . This reaction forms a stable triazole linkage between the propargyl group of Propargyl-PEG5-CH2CO2-NHS and azide-bearing compounds or biomolecules . The resulting triazole linkage is robust and resistant to cleavage, ensuring the stability of the modifications introduced by Propargyl-PEG5-CH2CO2-NHS.
Result of Action
The primary result of the action of Propargyl-PEG5-CH2CO2-NHS is the derivatization of amine-bearing biomolecules . This modification can alter the properties of the biomolecules, potentially enhancing their stability, activity, or other characteristics. The stable triazole linkage formed by the reaction of the propargyl group with azide-bearing compounds or biomolecules ensures the durability of these modifications .
Action Environment
The action of Propargyl-PEG5-CH2CO2-NHS can be influenced by various environmental factors. For instance, the copper-catalyzed azide-alkyne Click Chemistry reaction requires the presence of copper ions . Additionally, the compound’s solubility in aqueous media suggests that it may be more effective in environments with a certain water content
Safety and Hazards
According to the safety data sheet, in case of skin contact, immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention . In case of eye contact, immediately wash skin with copious amounts of water for at least 15 minutes . Assure adequate flushing of the eyes by separating the eyelids with fingers . If irritation persists, seek medical attention . In case of inhalation, remove to fresh air . In severe cases or if symptoms persist, seek medical attention . In case of ingestion, seek medical attention .
properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO9/c1-2-5-22-6-7-23-8-9-24-10-11-25-12-13-26-14-17(21)27-18-15(19)3-4-16(18)20/h1H,3-14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNRYRRHZTIDZOR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCOCCOCCOCCOCC(=O)ON1C(=O)CCC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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